1-Benzyl-2-(4-chlorophenyl)benzimidazole
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Overview
Description
ALDH1A1-IN-4 is a compound that inhibits the activity of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme involved in the oxidation of aldehydes to carboxylic acids. ALDH1A1 plays a crucial role in various physiological and pathological processes, including cancer progression, stem cell maintenance, and drug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ALDH1A1-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of ALDH1A1-IN-4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated high-throughput screening and purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: ALDH1A1-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activity as an inhibitor of ALDH1A1 .
Common Reagents and Conditions: Common reagents used in the reactions involving ALDH1A1-IN-4 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products: The major products formed from the reactions involving ALDH1A1-IN-4 depend on the specific reaction conditions and reagents used. These products are typically characterized by their chemical structure and biological activity .
Scientific Research Applications
ALDH1A1-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of aldehyde dehydrogenase enzymes and their inhibitors . In biology, it is used to investigate the role of ALDH1A1 in stem cell maintenance and differentiation . In medicine, ALDH1A1-IN-4 is being explored as a potential therapeutic agent for the treatment of cancers and other diseases associated with ALDH1A1 activity . In industry, it is used in the development of new drugs and chemical processes .
Mechanism of Action
The mechanism of action of ALDH1A1-IN-4 involves the inhibition of ALDH1A1 enzyme activity. This inhibition is achieved through the binding of ALDH1A1-IN-4 to the active site of the enzyme, preventing the oxidation of aldehydes to carboxylic acids . The molecular targets and pathways involved in this process include the retinoic acid signaling pathway and the regulation of intracellular pH .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ALDH1A1-IN-4 include other ALDH1A1 inhibitors such as disulfiram and its derivatives . These compounds share a similar mechanism of action but may differ in their chemical structure and potency .
Uniqueness: ALDH1A1-IN-4 is unique in its high selectivity and potency as an ALDH1A1 inhibitor. This makes it a valuable tool for scientific research and a promising candidate for therapeutic development .
Properties
Molecular Formula |
C20H15ClN2 |
---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-benzyl-2-(4-chlorophenyl)benzimidazole |
InChI |
InChI=1S/C20H15ClN2/c21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)23(20)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
XQVAAXWMDWEOJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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